N-cyclopropyl-1H-indole-6-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropyl-1H-indole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-12(14-10-3-4-10)9-2-1-8-5-6-13-11(8)7-9/h1-2,5-7,10,13H,3-4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAJIQKFINOEJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC3=C(C=C2)C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Cyclopropyl 1h Indole 6 Carboxamide
Synthetic Pathways for N-cyclopropyl-1H-indole-6-carboxamide
The construction of this compound is typically achieved through a multi-step process that involves the initial formation of the indole-6-carboxylic acid core followed by an amide coupling reaction.
The synthesis of the target compound generally begins with the preparation of the indole-6-carboxylic acid intermediate. This can be accomplished through various established indole (B1671886) synthesis methodologies. A common approach involves the Fischer indole synthesis, where a substituted phenylhydrazine (B124118) is reacted with a suitable ketone or aldehyde, followed by cyclization under acidic conditions. Alternatively, modern cross-coupling strategies can be employed.
Step 1: Synthesis of Indole-6-carboxylic Acid This precursor can be synthesized via several routes, often starting from commercially available nitrotoluenes or aminobenzoic acids. The specific route determines the introduction of the carboxylic acid functionality at the C-6 position of the indole ring.
Step 2: Amide Coupling The synthesized indole-6-carboxylic acid is then coupled with cyclopropylamine (B47189) to yield this compound. This reaction is the cornerstone for creating the final molecule and its N-substituted analogs.
The pivotal step in synthesizing this compound is the amide coupling reaction. This transformation involves the activation of the carboxylic acid group of indole-6-carboxylic acid to make it susceptible to nucleophilic attack by the amino group of cyclopropylamine.
Commonly used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives such as hydroxybenzotriazole (B1436442) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.gov The general mechanism proceeds as follows:
The carboxylic acid reacts with the coupling agent (e.g., EDCI) to form a highly reactive O-acylisourea intermediate.
This intermediate can be susceptible to side reactions, so an additive like HOBt is often included. HOBt reacts with the O-acylisourea to form an activated ester, which is more stable and less prone to racemization.
The amine (cyclopropylamine) then attacks the carbonyl carbon of the activated ester, leading to the formation of a tetrahedral intermediate.
This intermediate collapses, eliminating the HOBt leaving group and forming the desired amide bond.
Alternative strategies for amidation exist, such as the chemo- and regio-selective amidation of indole N-H bonds with isocyanates using borane (B79455) Lewis acids, though this typically forms indole-1-carboxamides. aalto.fi Another approach involves the conversion of the carboxylic acid to an acyl chloride, which then readily reacts with the amine.
The efficiency and yield of the amide coupling reaction are highly dependent on the chosen conditions. Optimization of these parameters is crucial for a successful synthesis. Key factors include the choice of coupling agent, base, solvent, and reaction temperature.
Research on the synthesis of various carboxamides has shown that different combinations of reagents and conditions can significantly impact the outcome. For instance, in the synthesis of 1-phenylcyclopropane carboxamide derivatives, a screening of coupling agents and bases revealed that the combination of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and DIPEA (N,N-Diisopropylethylamine) as the base in DMF (Dimethylformamide) solvent provided the best yield. nih.gov Similarly, studies on indole-N-carboxamide synthesis have highlighted the superiority of certain bases like K2CO3 in palladium-catalyzed reactions. researchgate.net
Below is a table summarizing common variables and their effects on amide coupling reactions, based on findings from related syntheses.
| Parameter | Options | General Observations and Impact on Yield |
|---|---|---|
| Coupling Agent | EDCI/HOBt, HATU, HBTU | HATU and HBTU are often more efficient for hindered substrates, leading to higher yields compared to carbodiimides. nih.gov |
| Base | DIPEA, Triethylamine (Et3N), K2CO3 | The choice of base is critical. Organic bases like DIPEA are common in standard amide couplings, while inorganic bases like K2CO3 may be optimal in specific catalytic systems. nih.govresearchgate.net |
| Solvent | DMF, THF, DCM | Polar aprotic solvents like DMF often facilitate higher yields and faster reaction times compared to less polar solvents like THF. nih.gov |
| Temperature | Room Temperature to 80°C | Most amide couplings proceed well at room temperature, but gentle heating can sometimes improve yields for less reactive partners. |
Strategies for Analog Synthesis and Derivatization of this compound Derivatives
To explore the structure-activity relationship (SAR) of this compound, analogs are synthesized by modifying different parts of the molecule. The primary points of modification are the N-cyclopropyl group and the indole ring itself.
Altering the N-cyclopropyl group is a straightforward strategy to generate a library of analogs. This is achieved by substituting cyclopropylamine with a variety of other primary or secondary amines during the final amide coupling step. This approach allows for the exploration of how the size, lipophilicity, and electronic properties of the N-substituent affect the compound's biological activity. For example, in studies on related indole-5-carboxamides and indole-6-carboxamides, various alkyl and cycloalkyl amides, such as N-(cyclopentylmethyl)carbamoyl and N-(2-ethylbutyl)-carbamoyl, were synthesized to optimize biological properties. nih.gov This strategy can be directly applied to produce a diverse set of N-substituted indole-6-carboxamide derivatives.
Introducing substituents onto the indole core is another critical strategy for creating analogs. Modifications can be made at various positions (e.g., C-2, C-4, C-5, C-7) of the indole ring to modulate the electronic and steric properties of the molecule.
This is typically achieved by starting the synthesis with an already substituted precursor. For instance, a substituted aniline (B41778) can be used in a Fischer indole synthesis to generate an indole ring with the desired substitution pattern. Alternatively, electrophilic substitution reactions can be performed on the indole-6-carboxylic acid intermediate, although this can sometimes lead to mixtures of isomers.
Studies on other indole carboxamides have demonstrated the impact of such substitutions. For instance, the introduction of small, electron-donating groups like methyl or cyclopropyl (B3062369) at the 5-position of an indole-2-carboxamide core was found to be favorable for biological activity, whereas electron-withdrawing groups like halogens led to inactive compounds. nih.govacs.org Similarly, the position of substituents has been shown to be important, with substitutions at the 7-position being more favorable than at the 4-position in some series. researchgate.net These findings provide a rationale for synthesizing specific substituted analogs of this compound to fine-tune its properties.
| Position on Indole Ring | Type of Substituent | Potential Synthetic Approach | Rationale from Analogous Series |
|---|---|---|---|
| C-2 | Alkyl, Aryl | Use of a corresponding ketone in the Fischer indole synthesis. | Can influence binding and metabolic stability. nih.gov |
| C-4 | Halogen, Methoxy (B1213986) | Start with a 3-substituted aniline precursor. | Generally found to be less favorable for activity in some series. researchgate.net |
| C-5 | Alkyl, Cyclopropyl, Halogen | Start with a 4-substituted aniline precursor. | Electron-donating groups can enhance potency. nih.govacs.org |
| C-7 | Halogen, Methoxy | Start with a 2-substituted aniline precursor. | Can be a favorable position for substitution. researchgate.net |
Alterations of the Amide Linkage
These modifications can be broadly categorized into N-alkylation, amide bond reversal, reduction to an amine, and bioisosteric replacement.
N-Alkylation of the Amide
N-alkylation of the amide nitrogen introduces a substituent that can influence the molecule's steric profile and hydrogen bonding capability. The replacement of the amide proton with an alkyl group, typically a methyl group, eliminates a hydrogen bond donor site. This can be a crucial modification to probe the importance of this interaction for biological activity.
Amide Bond Reversal
Reversing the orientation of the amide bond (from -C(O)NH- to -NHC(O)-) creates a "retro-amide" analogue. This transformation significantly alters the spatial arrangement of the carbonyl and N-H groups, which can lead to different interactions with biological targets. In the context of indole-2-carboxamides, a reversed amide analogue was synthesized and evaluated. acs.org This modification resulted in a compound that retained potency comparable to the original amide, indicating that for the specific biological target, the precise orientation of the amide bond was not critical for maintaining activity. However, this change did impact physicochemical properties, leading to higher metabolic instability despite improved solubility. acs.org
Reduction of Amide to Amine
The reduction of the amide carbonyl group to a methylene (B1212753) group transforms the carboxamide into an amine linker. This removes the carbonyl oxygen, a key hydrogen bond acceptor, and introduces greater conformational flexibility. This alteration is a significant modification to the electronic and structural properties of the linker. In research focused on indole-2-carboxamides as potential mycobactericidal agents, this amide-to-amine substitution was investigated. nih.gov The resulting indolylmethylamine analogues demonstrated that potent biological activity could be retained without the carboxamide linker, and this modification led to a notable improvement in water solubility. nih.gov
Bioisosteric Replacement
Bioisosteric replacement of the amide bond with other functional groups that mimic its size, shape, and electronic properties is a widely used strategy in drug design to enhance metabolic stability and other pharmacokinetic parameters. nih.govdrughunter.com A common bioisostere for the amide group is the sulfonamide moiety (-SO₂NH-).
The replacement of the carboxamide with a sulfonamide was investigated in the indole-2-carboxamide series. nih.govacs.org In this particular case, the resulting sulfonamide analogue showed a complete loss of biological potency, highlighting the critical importance of the carboxamide group for the activity of that specific series of compounds. nih.govacs.org This demonstrates that while bioisosteric replacement is a powerful tool, its success is highly dependent on the specific molecular context and the interactions required for biological activity.
The following table summarizes the described alterations on analogous indole-2-carboxamide scaffolds.
| Transformation | Description | Example from Analogous Indole-2-Carboxamides | Impact on Properties (in the specific context studied) |
|---|---|---|---|
| N-Methylation | Alkylation of the amide nitrogen, removing the N-H hydrogen bond donor. | N-methylating the amide of a 5-methyl-1H-indole-2-carboxamide derivative. nih.gov | Equipotent to the parent compound. When combined with indole N-methylation, potency was restored with improved solubility. nih.gov |
| Amide Reversal | Inverting the amide linkage from -C(O)NH- to -NHC(O)-. | Synthesis of a reverse amide analogue of a 5-methyl-1H-indole-2-carboxamide. acs.org | Similar potency to the parent compound, with improved solubility but higher metabolic instability. acs.org |
| Amide Reduction | Reduction of the carbonyl to a methylene group, forming an amine. | Conversion of N-cyclooctyl-indole-2-carboxamides to N-cyclooctyl-indol-2-ylmethylamines. nih.gov | Potent activity was maintained while significantly improving water solubility. nih.gov |
| Sulfonamide Isostere | Replacement of the -C(O)NH- group with a -SO₂NH- group. | Replacing the carboxamide with a sulfonamide in an indole-2-carboxamide scaffold. nih.govacs.org | Complete loss of biological potency. nih.govacs.org |
Molecular Design, Structure Activity Relationship Sar , and Structure Mechanism Relationship Smr Studies of N Cyclopropyl 1h Indole 6 Carboxamide and Its Analogues
Computational Chemistry Approaches in N-cyclopropyl-1H-indole-6-carboxamide Research
Computational methods provide powerful insights into how this compound and its analogues may interact with biological targets at a molecular level. These techniques allow for the prediction of binding affinities, the elucidation of key structural features for activity, and the dynamic simulation of ligand-receptor interactions, thereby accelerating the drug design and discovery process.
Molecular Docking Simulations for Predictive Target Binding
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for predicting the binding mode and affinity of a ligand (e.g., an indole (B1671886) carboxamide derivative) within the active site of a target protein.
While specific docking studies on this compound are not extensively detailed in available literature, research on analogous indole-2-carboxamides provides a framework for understanding these interactions. For instance, in the development of anti-tubercular agents targeting the Mycobacterium membrane protein Large 3 (MmpL3), molecular docking simulations were pivotal. nih.govresearchgate.netrsc.org These studies revealed that indole-2-carboxamide derivatives could form key hydrogen bonds with amino acid residues in the MmpL3 active site, such as Asp645, through both the amide N-H and the indole N-H groups. rsc.org The docking scores, which estimate the binding free energy, help to rank potential inhibitors and prioritize them for synthesis and biological testing. rsc.orgresearchgate.net
Table 1: Example of Molecular Docking Results for Indole-2-Carboxamide Analogues Targeting MmpL3 Note: This data is for illustrative purposes based on analogues and does not represent this compound.
| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bond Atoms | Source |
|---|---|---|---|---|---|
| 8f | MmpL3 | -13.9 | Asp645 | Amide NH, Indole NH | rsc.org |
| 8g | MmpL3 | -14.4 | Asp645 | Amide NH, Indole NH | rsc.org |
| ICA38 | MmpL3 | -22.7 | Asp645 | Amide NH | rsc.org |
These simulations guide the rational design of new derivatives by suggesting modifications that could enhance binding affinity and, consequently, biological activity. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of Indole-6-carboxamide Series
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. semanticscholar.orgsemanticscholar.org
For indole derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, including antibacterial and enzyme inhibition. nih.govsemanticscholar.orgnih.gov A typical 2D-QSAR study involves calculating a variety of molecular descriptors (e.g., topological, electronic, and physicochemical) and using statistical methods like multiple linear regression (MLR) to build a predictive model. semanticscholar.org For example, a QSAR study on indole derivatives as antibacterial agents identified that topological parameters like the Randic index and electronic parameters like electronic energy were important for describing their activity. semanticscholar.org
In a 3D-QSAR study on indole-2-carboxamide derivatives, researchers developed a model that yielded high confidence scores (R² = 0.930, Q² = 0.848), indicating a strong correlation between the 3D structure and inhibitory activity. nih.govresearchgate.net Such models can be visualized to show which regions of the molecule are favorable or unfavorable for activity, providing crucial guidance for designing more potent analogues. nih.gov
Molecular Dynamics Simulations of Ligand-Target Interactions
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of a ligand-receptor complex. nih.govmdpi.com This technique complements molecular docking by assessing the stability of the predicted binding pose and revealing the intricacies of the interaction in a simulated physiological environment. researchgate.net
Pharmacophore Modeling for this compound
A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. dovepress.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
Pharmacophore models can be generated based on the structure of a known ligand-receptor complex or from a set of active molecules. dovepress.com For instance, a pharmacophore model developed for a series of indole and isatin (B1672199) derivatives with antiamyloidogenic activity identified key features correlated with their ability to inhibit Aβ aggregation. mdpi.com Another study on indolyl-aryl-sulfone inhibitors of HIV-1 led to a five-feature pharmacophore model (ADRRR: one H-bond acceptor, one H-bond donor, and three aromatic rings) that successfully predicted the activity of test set compounds. researchgate.net Such models are powerful tools for virtual screening of large compound libraries to identify novel hits with the desired structural features for activity. researchgate.netdovepress.com
Elucidation of Structure-Activity Relationships for this compound Derivatives
Structure-Activity Relationship (SAR) studies investigate how modifications to a molecule's structure affect its biological activity. This is fundamental to medicinal chemistry for optimizing lead compounds into potent and selective drug candidates.
Influence of the Cyclopropyl (B3062369) Group on Biological Activity
The cyclopropyl group is a common substituent in medicinal chemistry, valued for its ability to introduce conformational rigidity and alter electronic properties. hyphadiscovery.com Its influence on the biological activity of a parent molecule, however, is highly dependent on the specific molecular scaffold and the biological target.
The introduction of an N-cyclopropyl group can have varied and sometimes opposing effects on activity. In a series of indole and isatin derivatives designed as inhibitors of beta-amyloid aggregation, an N-cyclopropyl derivative was found to be poorly active compared to other N-substituted analogues. mdpi.com Conversely, in the design of HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), a cyclopropyl group was found to be highly beneficial. nih.govnih.gov Modeling studies showed the cyclopropyl moiety could snugly occupy a small hydrophobic pocket in the enzyme's active site, contributing to potent activity. nih.gov Furthermore, replacing a metabolically vulnerable methyl group with a cyclopropyl group has been used as a strategy to lower basicity and eliminate liabilities such as hERG channel inhibition. hyphadiscovery.com
Table 2: Comparative Biological Impact of the Cyclopropyl Group in Different Molecular Scaffolds
| Compound Series | Target/Activity | Influence of Cyclopropyl Group | Rationale/Observation | Source |
|---|---|---|---|---|
| Indole/Isatin Derivatives | Beta-amyloid Aggregation Inhibition | Negative (Poorly Active) | The specific steric and electronic properties were not favorable for this target. | mdpi.com |
| Indole Derivatives | HIV-1 Reverse Transcriptase Inhibition | Positive (Potent Activity) | The cyclopropyl group occupied a small hydrophobic pocket in the enzyme's binding site. | nih.govnih.gov |
| Risdiplam Precursor (RG7916) | RNA Splice Modification | Positive (Improved Properties) | Lowered basicity, eliminating hERG and phospholipidosis liabilities. | hyphadiscovery.com |
These examples underscore that the effect of the cyclopropyl group is context-specific. Its small, rigid, and lipophilic nature can be advantageous for fitting into specific hydrophobic pockets but may be detrimental if it disrupts key interactions or introduces unfavorable steric hindrance in other contexts.
Impact of Indole Ring Substitutions on Target Engagement and Efficacy
For instance, in a series of indole-2-carboxamides, substitutions at the 4- and/or 6-positions of the indole ring were found to be optimal for activity. rsc.org The introduction of small alkyl groups, such as methyl groups, at these positions can enhance the compound's interaction with the target, potentially through favorable hydrophobic interactions within the binding pocket. One study identified N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide as a potent agent, highlighting the positive impact of these substitutions. rsc.org
Furthermore, the electronic nature of the substituents on the indole ring can be a critical determinant of activity. Studies on indole-2-carboxamides have shown that small, aliphatic, electron-donating groups (EDGs) at the 5'-position, such as methyl, cyclopropyl, and ethyl groups, were favored for good potency. acs.org Conversely, analogues bearing electron-withdrawing groups (EWGs) like halogens or a trifluoromethyl group at the same position were found to be inactive. acs.org This suggests that the electronic properties of the indole ring are crucial for target recognition and binding.
In a different series of indole derivatives, substitutions at the 7-position of the indole ring with a methoxy (B1213986) group were found to be the most favorable for activity, while substitutions at the 4-position were the least favorable. researchgate.net This underscores the sensitivity of target engagement to the specific placement of functional groups around the indole scaffold. The introduction of a chloro or fluoro group at the C5 position of the indole ring has also been shown to enhance the modulatory potency of certain 1H-indole-2-carboxamides at their target receptor. nih.gov
The following table summarizes the observed impact of various indole ring substitutions on the activity of indole carboxamide analogues, based on findings from related research.
| Substitution Position | Substituent | Observed Impact on Activity | Reference Compound Class |
| 4 and 6 | Methyl | Optimal for activity | Indole-2-carboxamides rsc.org |
| 5 | Methyl, Cyclopropyl, Ethyl (EDGs) | Favorable for potency | Indole-2-carboxamides acs.org |
| 5 | Halogens, Trifluoromethyl (EWGs) | Inactive compounds | Indole-2-carboxamides acs.org |
| 7 | Methoxy | Most favorable for activity | Indole-2-carboxylic acid derivatives researchgate.net |
| 4 | Various | Least favorable for activity | Indole-2-carboxylic acid derivatives researchgate.net |
| 5 | Chloro, Fluoro | Enhanced potency | 1H-indole-2-carboxamides nih.gov |
Role of the Amide Linkage in Ligand-Receptor Interactions and Selectivity
The amide linkage in this compound and its analogues is a critical structural motif that directly participates in ligand-receptor interactions, significantly influencing binding affinity and selectivity. This functional group has the capacity to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen), enabling it to form key interactions with amino acid residues within the target's binding site. nih.gov
The presence and orientation of the carboxamide moiety are often essential for biological activity. In many cases, the amide group's ability to form hydrogen bonds is a primary driver of potent inhibition or modulation of a target. nih.gov For example, in the context of HIV non-nucleoside reverse transcriptase inhibitors, an indole-2-carboxamide structure was envisioned to facilitate a double hydrogen bond interaction with the lysine (B10760008) 101 residue in the enzyme's allosteric pocket. nih.gov This highlights the amide's role in anchoring the ligand in a specific orientation conducive to effective target modulation.
Studies on related indole carboxamides have underscored the importance of the amide functionality. For certain CB1 receptor allosteric modulators based on the 1H-indole-2-carboxamide scaffold, the carboxamide functionality was found to be a requirement for activity. nih.gov This suggests that the specific hydrogen bonding capabilities of the amide are crucial for the observed biological effect.
Furthermore, the substituent attached to the amide nitrogen, in this case, the cyclopropyl group, also plays a significant role. The rigid, three-dimensional structure of the cyclopropyl group can help to achieve a range of desirable properties, including enhanced binding and potency, by fitting into specific hydrophobic pockets within the receptor. nih.gov The combination of the hydrogen-bonding amide and the conformationally restricted N-substituent allows for a precise and high-affinity interaction with the target. In a series of peptidoleukotriene antagonists, variation of the amide substituent on indole-6-carboxamides was a key strategy to improve potency. nih.gov A trend was observed where more lipophilic amide substituents were needed to increase oral activity, leading to the discovery of more potent analogues. nih.gov
Investigation of Structure-Mechanism Relationships for this compound
The investigation of the structure-mechanism relationship (SMR) for this compound involves understanding how its specific chemical architecture translates into its biological mechanism of action. While direct mechanistic studies on this exact compound are not extensively available in the public domain, inferences can be drawn from SAR studies of closely related indole carboxamide analogues.
For a series of selective alpha 1-adrenoceptor agonists based on 1H-indole-7-carboxamides, the presence of the carboxamide at the 7-position was crucial for both activity and selectivity. nih.gov Removal of this group led to a loss of selectivity, indicating that the amide's interaction with the receptor is a key determinant of the mechanistic profile. nih.gov This suggests that for this compound, the placement of the carboxamide at the 6-position is likely to be a critical factor in its mechanism of action.
Investigation of Molecular Targets and Intracellular Pathways Modulated by N Cyclopropyl 1h Indole 6 Carboxamide
Receptor Tyrosine Kinase (RTK) Inhibition Studies
While direct studies on N-cyclopropyl-1H-indole-6-carboxamide are not publicly available, research into derivatives of the indole-6-carboxylate and indole-6-carbonyl core structure has revealed activity against several receptor tyrosine kinases.
A thorough search of published literature did not yield specific data regarding the inhibition of RET (REarranged during Transfection) kinase by this compound or closely related indole-6-carboxamide derivatives. Therefore, its activity and selectivity profile against RET and KDR (Kinase Insert Domain Receptor, also known as VEGFR-2) remain uncharacterized.
Research has been conducted on compounds derived from a 1-methyl-1H-indole-6-carbonyl precursor, indicating that this scaffold can target EGFR. A study investigating newly synthesized indole (B1671886) derivatives identified a hydrazine-1-carbothioamide compound, 2-(1-methyl-1H-indole-6-carbonyl)-N-phenylhydrazine-1-carbothioamide , as an inhibitor of EGFR. nih.govnih.gov
In enzymatic assays, this compound demonstrated inhibitory activity against EGFR. Molecular docking studies further suggested that it fits well within the active site of the EGFR tyrosine kinase. nih.gov
Table 1: In Vitro EGFR Inhibitory Activity of a Related Indole-6-carbonyl Derivative
| Compound | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
|---|---|---|---|---|
| 2-(1-methyl-1H-indole-6-carbonyl)-N-phenylhydrazine-1-carbothioamide | EGFR | 88 | Erlotinib | 80 |
The indole-6-carbonyl scaffold has also been explored for its potential to modulate Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. nih.gov A series of 1,3,4-oxadiazole (B1194373) derivatives synthesized from a 1-methyl-1H-indole-6-carbohydrazide intermediate were evaluated for VEGFR-2 inhibitory activity. nih.gov
Among the synthesized compounds, 5-(1-methyl-1H-indol-6-yl)-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine was identified as the most potent inhibitor of the VEGFR-2 enzyme in the series. nih.gov
Table 2: In Vitro VEGFR-2 Inhibitory Activity of a Related Indole-6-yl Derivative
| Compound | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
|---|---|---|---|---|
| 5-(1-methyl-1H-indol-6-yl)-N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | VEGFR-2 | 92 | Sorafenib | 90 |
Investigation of Other Kinase Targets (e.g., IRAK4)
No published studies were found that specifically investigate the activity of this compound or related indole-6-carboxamide analogs against Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The interaction of this chemical scaffold with IRAK4 is currently uncharacterized in the scientific literature.
Enzyme Inhibition Studies Beyond Kinases
There is no available scientific literature detailing the inhibitory activity of this compound against the papain-like protease (PLpro) of SARS-CoV-2. Research on PLpro inhibitors has explored a wide variety of chemical scaffolds, but indole-6-carboxamide derivatives have not been identified as a significant class of inhibitors for this target in published studies. nih.govembopress.org
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. This deacetylation process leads to a more condensed chromatin structure, generally associated with transcriptional repression. Because altered HDAC activity is common in many diseases, including cancer, HDACs have become important therapeutic targets.
The indole scaffold is recognized as a "privileged structure" in drug design and has been incorporated into various HDAC inhibitors. Several studies have explored how indole-based molecules can serve as the "cap" group of an HDAC inhibitor, interacting with the surface of the enzyme's active site. However, a thorough search of published scientific research did not yield any specific data on the activity of this compound as an inhibitor of any HDAC isoforms. Consequently, no experimental data, such as IC50 values, are available to report for this specific compound.
Table 1: Investigated HDAC Inhibition by this compound
| Enzyme Target | IC50 Value |
|---|
Acetylcholinesterase and Butyrylcholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). mdpi.com The inhibition of these enzymes increases acetylcholine levels, a strategy employed in the symptomatic treatment of Alzheimer's disease. nih.gov
Derivatives of indole carboxamides have been synthesized and evaluated as potential inhibitors of both AChE and BuChE. For instance, various studies have investigated N-benzyl substituted amides of 1H-indole-5-carboxylic acid and other indole-based structures for their cholinesterase inhibitory potential. nih.govnih.gov Despite the exploration of the broader indole carboxamide chemical space for this therapeutic target, the investigation did not uncover any studies that specifically assessed this compound. Therefore, its inhibitory potency and selectivity for AChE or BuChE remain uncharacterized in the available scientific literature.
Table 2: Investigated Cholinesterase Inhibition by this compound
| Enzyme Target | % Inhibition | IC50 Value |
|---|---|---|
| Acetylcholinesterase (AChE) | Data not available | Data not available |
Protein-Protein Interaction (PPI) Modulation (e.g., HIV-1 gp41 fusion)
Modulation of protein-protein interactions (PPIs) is an emerging therapeutic strategy for various diseases. rsc.org In the context of HIV-1, the viral entry process is mediated by the envelope glycoprotein, which involves a critical PPI. Specifically, the gp41 subunit undergoes a conformational change that facilitates the fusion of the viral and host cell membranes. nih.gov Preventing this interaction is a key goal of HIV-1 fusion inhibitors. nih.gov
Research has identified indole-based compounds as small molecule inhibitors that can target a conserved hydrophobic pocket on the gp41 subunit, thereby blocking the fusion process. nih.gov These findings confirm that the indole scaffold is a viable starting point for designing HIV-1 entry inhibitors. However, the literature review did not find any studies that specifically name or test this compound for its ability to modulate the HIV-1 gp41 fusion process. While related cyclopropyl-indole derivatives have been investigated as HIV inhibitors, they target a different protein, the reverse transcriptase. nih.gov Thus, the activity of this compound as a gp41 fusion inhibitor is not documented.
Exploration of Downstream Intracellular Signaling Cascades
The effect of a compound on downstream intracellular signaling cascades is a direct consequence of its interaction with a primary molecular target. For example, an HDAC inhibitor would alter the acetylation status of histones and other proteins, leading to changes in gene expression and potentially affecting pathways related to cell cycle progression and apoptosis. mdpi.com Similarly, a modulator of a G-protein coupled receptor could influence signaling through pathways such as the mitogen-activated protein kinase (MAPK) cascade. acs.org
As the preceding sections have indicated, there is currently no published evidence identifying a specific molecular target for this compound. Without a confirmed interaction with a target such as an HDAC, cholinesterase, or a viral protein like gp41, it is not possible to determine which, if any, downstream intracellular signaling cascades are modulated by this compound. Any such discussion would be speculative and lack the necessary scientific foundation. Further research is required to first identify its primary biological target(s).
Preclinical in Vitro Biological Activity Assessments of N Cyclopropyl 1h Indole 6 Carboxamide
Cellular Antiproliferative Activity Studies
While the indole (B1671886) nucleus is a core structure in many compounds investigated for anticancer properties, specific data on the antiproliferative effects of N-cyclopropyl-1H-indole-6-carboxamide are not documented in existing research.
Evaluation in Various Cancer Cell Lines (e.g., HCT-116, HeLa, HT-29)
No published studies were identified that evaluated the cytotoxic or antiproliferative activity of this compound in human colorectal carcinoma cell lines (HCT-116, HT-29) or human cervical cancer cells (HeLa). Although other indole-amide derivatives have been assessed in these cell lines, showing a range of activities, this information is not directly applicable to the specific compound . mdpi.com
In Vitro Mechanisms of Cell Cycle Arrest and Apoptosis Induction
There is no available data from in vitro studies detailing the mechanisms by which this compound may affect the cell cycle or induce apoptosis in cancer cells. Investigations into related indole compounds have sometimes revealed effects on cell cycle progression and the induction of programmed cell death, but these findings cannot be extrapolated to this compound without direct experimental evidence. mdpi.comnih.gov
Impact on Cell Migration and Invasion in Cell Culture Models
Scientific literature lacks reports on the in vitro assessment of this compound's impact on cancer cell migration and invasion.
In Vitro Anti-inflammatory Efficacy Investigations
The potential anti-inflammatory properties of this compound have not been characterized in published in vitro studies. Although the indole scaffold is present in molecules known to possess anti-inflammatory effects, specific data for this compound is absent.
Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) in Cellular Models
No experimental data has been published regarding the effect of this compound on the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6) in cellular models (e.g., lipopolysaccharide-stimulated macrophages). While other novel indole conjugates have been shown to inhibit these cytokines, similar investigations for this compound are not available. nih.gov
Immune Response Modulation in Vitro and Related Mechanisms
There are no available studies describing the in vitro effects of this compound on the modulation of immune responses or the underlying mechanisms involved.
Antiviral Activity Studies in Relevant Cell Culture Models (e.g., HIV-1, SARS-CoV-2)
Information not available.
Angiogenesis Modulation in Cellular and Ex Vivo Models
Information not available.
Advanced Analytical Methodologies for Characterizing N Cyclopropyl 1h Indole 6 Carboxamide in Research
Spectroscopic Techniques for Advanced Structural Elucidation
Spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the connectivity of atoms, their spatial arrangement, and the functional groups present.
High-Field and Multidimensional NMR Spectroscopy (e.g., 2D NMR, NOESY for conformational analysis)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise molecular structure of organic compounds in solution. High-field NMR provides superior signal dispersion and sensitivity, which is critical for unambiguous analysis.
For N-cyclopropyl-1H-indole-6-carboxamide, one-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial confirmation of the molecular backbone. The ¹H NMR spectrum would reveal characteristic signals for the indole (B1671886) ring protons, the amide N-H proton, and the unique upfield signals of the cyclopropyl (B3062369) ring protons. The ¹³C NMR spectrum would correspondingly show resonances for the distinct carbon atoms of the indole, carboxamide, and cyclopropyl moieties.
To definitively assign these signals and confirm atomic connectivity, multidimensional NMR techniques are employed.
2D COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other (typically on adjacent carbon atoms), allowing for the mapping of proton-proton spin systems within the indole and cyclopropyl groups.
2D HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached, enabling unambiguous assignment of carbon resonances.
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting the distinct structural fragments, for instance, linking the indole ring protons to the carboxamide carbonyl carbon.
Conformational analysis, particularly regarding the orientation of the cyclopropyl group and potential E/Z isomerism around the amide bond, is investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). researchgate.net NOESY detects through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and preferred conformation in solution. researchgate.net Studies on similar N-cyclopropyl amides have revealed the potential for significant populations of both E (cis) and Z (trans) rotamers around the amide bond, a phenomenon that can be quantified by NMR. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Indole N-H | ~11.5 (broad s) | - |
| Indole H-2 | ~7.5 (t) | ~125.0 |
| Indole H-3 | ~6.5 (t) | ~102.0 |
| Indole H-4 | ~7.6 (d) | ~121.0 |
| Indole H-5 | ~7.8 (dd) | ~120.0 |
| Indole C-6 | - | ~128.0 |
| Indole H-7 | ~8.1 (s) | ~115.0 |
| Amide N-H | ~8.5 (d) | - |
| Amide C=O | - | ~168.0 |
| Cyclopropyl CH | ~2.9 (m) | ~24.0 |
| Cyclopropyl CH₂ | ~0.6-0.9 (m) | ~7.0 |
High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination and Metabolite Identification in In Vitro Systems
High-Resolution Mass Spectrometry (HR-MS) is essential for unequivocally determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to several decimal places, HR-MS provides an exact mass that corresponds to a unique molecular formula, thereby confirming the compound's identity. acs.orgnih.gov For this compound (C₁₂H₁₂N₂O), the theoretical exact mass can be calculated and compared to the experimental value, with a minimal mass error (typically <5 ppm) confirming the elemental composition.
In metabolic studies, HR-MS, often coupled with liquid chromatography (LC-MS), is a powerful tool for identifying metabolites in in vitro systems like liver microsomes. researchgate.net These systems simulate mammalian metabolism, revealing how a compound might be modified by metabolic enzymes. Common metabolic pathways for indole-containing compounds include hydroxylation on the aromatic ring or aliphatic substituents. acs.orgnih.gov HR-MS can detect these metabolites by identifying ions with exact masses corresponding to the addition of an oxygen atom (+15.9949 Da) or other biotransformations. The high resolution allows for the differentiation of metabolites from endogenous matrix components.
Table 2: HR-MS Data for this compound and Potential Metabolites
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Predicted [M+H]⁺ Ion | Metabolic Reaction |
|---|---|---|---|---|
| Parent Compound | C₁₂H₁₂N₂O | 200.09496 | 201.10224 | - |
| Hydroxylated Metabolite | C₁₂H₁₂N₂O₂ | 216.08988 | 217.09715 | Hydroxylation |
| Dihydroxylated Metabolite | C₁₂H₁₂N₂O₃ | 232.08479 | 233.09207 | Dihydroxylation |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Polymorph Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. montclair.edu These techniques are complementary and rely on the absorption (IR) or scattering (Raman) of light by vibrating chemical bonds.
The FT-IR spectrum of this compound would display characteristic absorption bands confirming its key structural features:
N-H Stretching: Two distinct N-H stretching bands are expected, one for the indole N-H (~3400 cm⁻¹) and one for the amide N-H (~3300 cm⁻¹). researchgate.net The position and shape of these bands can indicate the extent of hydrogen bonding.
C=O Stretching (Amide I): A strong, sharp band around 1650-1680 cm⁻¹ is characteristic of the carbonyl group in the secondary amide.
N-H Bending (Amide II): This band, resulting from a combination of N-H bending and C-N stretching, typically appears around 1550 cm⁻¹.
Aromatic C=C and C-H Stretching: Bands corresponding to the indole ring's aromatic C=C bonds appear in the 1450-1600 cm⁻¹ region, while aromatic C-H stretches are observed above 3000 cm⁻¹. researchgate.net
These techniques are also highly sensitive to the solid-state form of a compound. researchgate.net Different crystalline forms, or polymorphs, can arise from different arrangements of molecules in the crystal lattice. These variations in packing and intermolecular interactions (especially hydrogen bonds) lead to distinct shifts in vibrational frequencies, particularly in the fingerprint region (<1500 cm⁻¹). mdpi.com Therefore, FT-IR and Raman spectroscopy are crucial tools for identifying and differentiating potential polymorphs of this compound, which is vital for ensuring consistency in research materials. researchgate.netmdpi.com
Table 3: Key FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Indole N-H | ~3400 |
| N-H Stretch | Amide N-H | ~3300 |
| C-H Stretch | Aromatic (Indole) | 3000-3100 |
| C-H Stretch | Aliphatic (Cyclopropyl) | 2850-3000 |
| C=O Stretch (Amide I) | Carboxamide | 1650-1680 |
| C=C Stretch | Aromatic (Indole) | 1450-1600 |
| N-H Bend (Amide II) | Carboxamide | 1510-1570 |
Chromatographic Methods for Purity Assessment and Quantitative Analysis in Research Samples
Chromatographic techniques are indispensable for separating components of a mixture, allowing for the assessment of purity and the quantification of the target compound.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of research compounds and for quantitative analysis. unifi.it A reversed-phase HPLC (RP-HPLC) method is typically developed for indole carboxamides. This involves a nonpolar stationary phase (e.g., a C18 silica (B1680970) column) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier (e.g., formic acid or trifluoroacetic acid) to ensure sharp peak shapes. The compound is detected using a UV detector, set at a wavelength where the indole chromophore exhibits maximum absorbance (λmax).
A robust HPLC method must be validated to ensure it is fit for its intended purpose. researchgate.netjneonatalsurg.com Validation is performed according to established guidelines (e.g., International Council for Harmonisation - ICH) and assesses several key parameters. researchgate.net
Table 4: HPLC Method Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criterion |
|---|---|---|
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). | Peak purity analysis; resolution > 1.5 from adjacent peaks. |
| Linearity | Ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98-102% for spiked samples. |
| Precision (Repeatability) | Precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolic Profiling in In Vitro Models
For analyses requiring the highest levels of sensitivity and selectivity, such as trace-level quantification or metabolic profiling in complex biological matrices, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). researchgate.net This hyphenated technique combines the separation power of LC with the mass analysis capabilities of MS/MS.
For trace analysis, the instrument is often operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first mass analyzer is set to select the precursor ion (e.g., the [M+H]⁺ ion of this compound), which is then fragmented in a collision cell. The second mass analyzer is set to monitor for one or more specific, high-intensity product ions. This precursor-to-product ion transition is highly specific to the target molecule, effectively filtering out background noise and allowing for quantification at picogram or femtogram levels. researchgate.net
For metabolic profiling in in vitro models, LC-MS/MS is used to screen for, identify, and quantify potential metabolites. springernature.comsemanticscholar.org The LC separates the parent drug from various metabolites formed during incubation. The mass spectrometer then acquires full-scan MS data to detect potential metabolite masses and MS/MS data to obtain structural information from their fragmentation patterns. mdpi.com By comparing the fragmentation of a metabolite to that of the parent compound, the site of metabolic modification can often be deduced.
Table 5: Example LC-MS/MS Parameters for this compound
| Analyte | Mode | Precursor Ion (m/z) | Product Ion (m/z) | Application |
|---|---|---|---|---|
| Parent Compound | MRM | 201.1 | 144.1 (loss of cyclopropylamine) | Quantitative Analysis |
| Parent Compound | MRM | 201.1 | 116.1 (indole fragment) | Confirmatory Ion |
| Hydroxylated Metabolite | MRM | 217.1 | 160.1 (hydroxylated indole fragment) | Metabolite Quantification |
| Hydroxylated Metabolite | MRM | 217.1 | 144.1 (loss of hydroxylated cyclopropylamine) | Metabolite Quantification |
Theoretical Frameworks and Future Research Directions for N Cyclopropyl 1h Indole 6 Carboxamide
Hypotheses on Novel Mechanisms of Action for Indole-6-carboxamide Scaffolds
The indole (B1671886) scaffold is a well-established pharmacophore present in numerous approved drugs, recognized for its ability to interact with a wide array of biological targets. researchgate.net While many indole-based compounds are known to function as kinase inhibitors, the indole-6-carboxamide scaffold, including N-cyclopropyl-1H-indole-6-carboxamide, may possess novel mechanisms of action extending beyond this established role.
Kinase Inhibition Beyond Receptor Tyrosine Kinases: Derivatives of indole-6-carboxylate have been specifically investigated as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2. theaspd.com However, the broader indole class has demonstrated inhibitory activity against a diverse range of kinases. For instance, various indole derivatives have been identified as inhibitors of Bruton's tyrosine kinase (Btk), glycogen (B147801) synthase kinase (GSK), and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). thieme-connect.comnih.govresearchgate.net It is plausible that this compound could target other kinases within these families or entirely different branches of the kinome, offering new therapeutic intervention points.
Epigenetic Modulation: Recent studies have implicated certain indole-containing molecules in the regulation of epigenetic machinery. For example, some indole analogs have been shown to inhibit DNA methyltransferase 1 (DNMT1), an enzyme critical for maintaining DNA methylation patterns. acs.org This raises the hypothesis that the indole-6-carboxamide scaffold could function as an epigenetic modulator, potentially reversing aberrant methylation patterns associated with various diseases. Further investigation into its effects on other epigenetic targets, such as histone deacetylases (HDACs) or histone methyltransferases, is a promising avenue of research.
Modulation of Oxidative Stress and Inflammatory Pathways: The indole nucleus is also known to influence cellular pathways related to oxidative stress. Indole-6-carboxaldehyde, a related compound, has been shown to protect against oxidative stress-induced cellular damage by activating the Nrf2/HO-1 signaling pathway. arkat-usa.org This suggests a potential mechanism whereby this compound could exert cytoprotective or anti-inflammatory effects by modulating cellular redox homeostasis.
| Postulated Target Class | Specific Examples of Potential Targets | Rationale Based on Related Indole Scaffolds |
| Kinases | Bruton's tyrosine kinase (Btk), DYRK1A, GSK3β | Broad kinase inhibitory activity of the indole core structure. thieme-connect.comresearchgate.netacs.org |
| Epigenetic Enzymes | DNA Methyltransferase 1 (DNMT1), Histone Deacetylases (HDACs) | Known inhibitory activity of indole analogs on DNMT1. acs.org |
| Stress Response Pathways | Nrf2/HO-1 Signaling Pathway | Demonstrated activation by indole-6-carboxaldehyde. arkat-usa.org |
Application of Computational and AI-Driven Drug Discovery Paradigms to this compound Derivatives
Computational and artificial intelligence (AI)-driven approaches are poised to accelerate the exploration and optimization of this compound derivatives. theaspd.com These in silico methods can provide profound insights into structure-activity relationships (SAR), predict biological targets, and generate novel molecular structures with desired properties.
Molecular Docking and Simulation: Molecular docking is a fundamental computational technique used to predict the binding orientation and affinity of a ligand to its target protein. For derivatives of indole-6-carboxylic acid, docking studies have been successfully employed to model interactions within the active sites of EGFR and VEGFR-2. acs.org Similar approaches can be applied to this compound to screen it against panels of known protein structures, particularly kinases and epigenetic enzymes, to generate hypotheses about its direct molecular targets. Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of predicted ligand-protein complexes over time.
Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are powerful tools for understanding the relationship between the physicochemical properties of a series of compounds and their biological activity. Such studies have been conducted on various indole carboxamides to delineate the structural features essential for their activity as HDAC inhibitors and antifungal agents. acs.orgacs.org By synthesizing and testing a library of this compound analogs, robust QSAR models could be developed to guide the rational design of more potent and selective derivatives.
AI and Generative Models for De Novo Design: The application of generative AI in drug discovery represents a paradigm shift, enabling the de novo design of novel molecules tailored to specific biological targets and property profiles. acs.orgacs.org AI platforms can be trained on vast datasets of known bioactive molecules, including diverse indole derivatives. These trained models can then generate novel indole-6-carboxamide structures, exploring a much wider chemical space than is feasible through traditional synthesis alone. These AI-generated molecules can be prioritized based on predicted activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties before being synthesized for experimental validation.
| Computational Method | Application to this compound | Potential Outcome |
| Molecular Docking | Screening against kinase, epigenetic, and other target libraries. | Hypothesis generation for primary biological targets. |
| 3D-QSAR (CoMFA/CoMSIA) | Analysis of a synthesized library of analogues. | Predictive models to guide lead optimization. acs.orgacs.org |
| Generative AI | De novo design of novel indole-6-carboxamide structures. | Identification of novel, potent, and drug-like candidates. theaspd.com |
Integration of Omics Technologies (e.g., transcriptomics, proteomics, metabolomics) in Mechanistic Studies in Cellular Models
To build a comprehensive understanding of the cellular impact of this compound, the integration of multiple omics technologies is essential. A systems biology approach, combining transcriptomics, proteomics, and metabolomics, can reveal the compound's mechanism of action, identify off-target effects, and discover potential biomarkers of response. researchgate.net
Transcriptomics: RNA sequencing (RNA-Seq) can provide a global snapshot of the changes in gene expression within a cell following treatment with the compound. This unbiased approach can uncover entire signaling pathways that are perturbed. For instance, transcriptional analyses of other indole-2-carboxamides in cancer cell models have revealed the significant downregulation of key genes involved in tumor progression, such as spleen tyrosine kinase (SYK) and carbonic anhydrase 9 (CA9). thieme-connect.comarkat-usa.org Applying transcriptomics to cells treated with this compound could similarly pinpoint modulated pathways and downstream effector genes, offering crucial clues to its mechanism.
Proteomics: Proteomic analyses, using techniques like mass spectrometry, can quantify changes in the levels and post-translational modifications of thousands of proteins within the cell. This provides a more direct view of the functional consequences of compound treatment than transcriptomics alone. Proteomics could confirm whether gene expression changes observed in RNA-Seq translate to the protein level and can identify changes in protein phosphorylation, ubiquitination, or acetylation that are indicative of altered kinase or enzyme activity.
Metabolomics: Metabolomics involves the comprehensive study of small molecules (metabolites) within a biological system. Cellular metabolism is often reprogrammed in disease states and is a common target of therapeutic agents. By analyzing the metabolome of treated cells, researchers can determine if this compound affects key metabolic pathways, such as glycolysis, the citric acid cycle, or amino acid metabolism. This could reveal novel mechanisms of action related to metabolic interference, a strategy of growing importance in fields like oncology.
Integrating these multi-omics datasets can provide a holistic view of the compound's effects, allowing for the construction of detailed network models of its cellular activity and paving the way for a more complete mechanistic understanding. acs.org
Exploration of this compound as a Chemical Probe for Fundamental Biological Processes
Beyond its potential therapeutic applications, a well-characterized molecule like this compound can be developed into a valuable chemical probe. Chemical probes are small molecules used as tools to study the function of specific proteins or pathways in their native cellular environment. nih.gov The versatility of the indole scaffold makes it an excellent starting point for the design of such probes. researchgate.netacs.org
The development of a chemical probe from this scaffold would first require the definitive identification of a high-affinity, specific biological target. Once a target is validated, the parent compound can be synthetically modified to create a tool compound for target engagement and identification studies. A particularly powerful approach is photoaffinity labeling. acs.org
This strategy involves incorporating two key functionalities into the this compound structure:
A photoactivatable group: A moiety such as a benzophenone, phenyl azide, or diazirine that becomes highly reactive upon exposure to UV light, forming a covalent bond with nearby interacting proteins.
A reporter tag: A small, inert handle, such as an alkyne or azide, that can be used for subsequent detection and enrichment via bioorthogonal chemistry (e.g., a "click" reaction with a fluorescent dye or biotin).
This strategy has been successfully applied to other indole-2-carboxamides to create photoaffinity probes for mapping the allosteric binding site of the cannabinoid CB1 receptor. acs.org A similar approach with this compound would involve synthesizing an analogue with these modifications. This probe could then be incubated with live cells or cell lysates. Upon UV irradiation, the probe would covalently attach to its direct binding partners. After cell lysis, the tagged proteins could be visualized or enriched using click chemistry and identified through mass spectrometry-based proteomics. This powerful technique would not only confirm the direct target(s) of the compound in a complex biological system but could also identify previously unknown interacting proteins, thereby uncovering new biological roles for the target protein.
Identification of Resistance Mechanisms in In Vitro Cellular Models and Strategies for Overcoming Them
As with most targeted therapeutic agents, the development of resistance is a significant challenge. For this compound, particularly if it functions as a kinase inhibitor, several mechanisms of acquired resistance can be anticipated and studied in vitro. rsc.org
Potential Mechanisms of Resistance:
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), is a common mechanism that reduces intracellular drug concentration. The indole scaffold is a known substrate for various efflux pumps, and upregulation of these pumps is a documented resistance mechanism for indole derivatives in both bacterial and cancer cells. nih.govacs.orgacs.org
On-Target Mutations: If the compound targets a specific enzyme like a kinase, cancer cells can acquire mutations in the gene encoding the target protein. These mutations can alter the drug's binding site, reducing its affinity and rendering it ineffective, while often preserving the enzyme's catalytic function. rsc.org
Activation of Bypass Signaling Pathways: Cells can develop resistance by upregulating parallel signaling pathways that compensate for the inhibition of the primary target. For example, if a kinase in the MAPK pathway is inhibited, cells may activate compensatory signaling through the PI3K/Akt pathway to maintain proliferation and survival. rsc.org
Altered Drug Metabolism: In some cases, resistance can arise from changes in how the cell metabolizes the drug. A notable study on indole-4-carboxamides in Mycobacterium tuberculosis found that resistance occurred through loss-of-function mutations in an amidase enzyme required to activate the prodrug. acs.org If this compound requires metabolic activation, a similar mechanism could confer resistance.
Strategies for Overcoming Resistance: By generating resistant cell lines in vitro through long-term exposure to the compound, these mechanisms can be identified and strategies to overcome them can be developed.
Combination Therapy: Combining the indole-6-carboxamide with inhibitors of bypass pathways or with known efflux pump inhibitors could prevent or reverse resistance.
Next-Generation Inhibitor Design: Once resistance-conferring mutations are identified through sequencing, medicinal chemists can rationally design second-generation analogues that effectively bind to and inhibit the mutated target. nih.gov
Target Degradation (PROTACs): An emerging strategy is the development of PROteolysis TArgeting Chimeras (PROTACs). A PROTAC based on the indole-6-carboxamide scaffold would link the inhibitor to a ligand for an E3 ubiquitin ligase. This would induce the ubiquitination and subsequent proteasomal degradation of the target protein, a strategy that can be effective even against mutated proteins.
Development of Advanced Synthetic Methodologies for Enhanced Accessibility and Structural Diversity of this compound Analogues
The accessibility and structural diversity of analogues are crucial for thorough SAR studies and the development of optimized leads. Advanced synthetic methodologies can facilitate the efficient construction of both the core indole-6-carboxamide scaffold and a wide array of derivatives.
Core Scaffold Synthesis: The most direct route to this compound involves the amide coupling of 1H-indole-6-carboxylic acid with cyclopropylamine (B47189). arkat-usa.org Therefore, advanced methods often focus on the efficient synthesis of the indole-6-carboxylic acid precursor. Modern variations of classical indole syntheses, such as the Fischer, Reissert, or Batcho-Leimgruber methods, provide reliable access to the indole core. youtube.com More recently, novel catalyst-free methods have been developed for the regiospecific synthesis of substituted indoles, such as 6-hydroxy indoles, which can then be converted to the corresponding carboxylic acid. acs.org The N-cyclopropyl group is typically installed via standard N-alkylation techniques.
Diversity-Oriented Synthesis (DOS): To rapidly generate a large library of structurally diverse analogues, Diversity-Oriented Synthesis (DOS) offers a powerful strategy. nih.govrsc.org DOS aims to produce a collection of structurally complex and diverse small molecules from a common starting material by employing branching reaction pathways.
A potential DOS strategy for this compound analogues could begin with a versatile, functionalized indole precursor. By applying different sets of reagents and reaction conditions, various appendages and modifications can be introduced at multiple positions on the indole ring (e.g., positions 2, 3, 4, 5, and 7) and on the carboxamide side chain. This approach allows for the systematic exploration of the chemical space around the core scaffold. For example, starting from a common tryptamine (B22526) derivative, different reaction partners and catalysts can be used to controllably construct diverse fused-ring systems and substituted indole skeletons. rsc.org This enables the creation of a library not just with simple substituent changes, but with fundamentally different molecular architectures, greatly increasing the chances of discovering analogues with novel biological activities or improved properties.
| Synthetic Approach | Description | Application for Analogues |
| Convergent Synthesis | Coupling of pre-formed indole-6-carboxylic acid with cyclopropylamine. | Efficient synthesis of the target compound. arkat-usa.org |
| Advanced Precursor Synthesis | Use of modern methods (e.g., catalyst-free cyclization) to build the indole core. | Improved access to functionalized indole-6-carboxylic acid precursors. acs.org |
| Diversity-Oriented Synthesis (DOS) | From a common intermediate, branching reaction pathways are used to create a library of structurally diverse products. | Rapid generation of a large library of analogues with varied substituents and skeletal frameworks for HTS. nih.govrsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
